![molecular formula C23H19FN4O2S2 B2746225 4-(2-ethoxybenzyl)-1-((3-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1185074-36-5](/img/no-structure.png)

4-(2-ethoxybenzyl)-1-((3-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

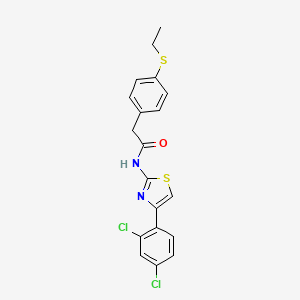

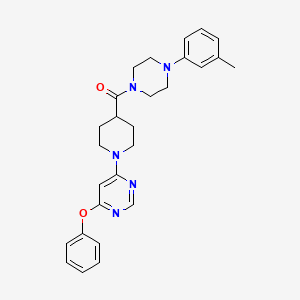

4-(2-ethoxybenzyl)-1-((3-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a useful research compound. Its molecular formula is C23H19FN4O2S2 and its molecular weight is 466.55. The purity is usually 95%.

BenchChem offers high-quality 4-(2-ethoxybenzyl)-1-((3-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-ethoxybenzyl)-1-((3-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

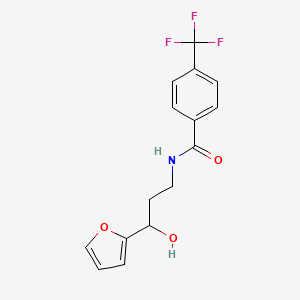

Antimicrobial Activities : Compounds related to thieno and furopyrimidine derivatives have been synthesized and evaluated for their antimicrobial activities. These studies reveal the potential of such compounds in developing new antimicrobial agents, highlighting their significance in medicinal chemistry and pharmacology (Hossain & Bhuiyan, 2009).

Heterocyclization Techniques : The synthesis of pyrido and thienotriazolopyrimidin-ones through heterocyclization indicates advanced chemical methodologies for creating complex molecules with potential biological activities. These synthesis techniques contribute to the broader field of heterocyclic chemistry and its application in drug design and discovery (Davoodnia et al., 2008).

Material Science and Organic Electronics

Organic Light-Emitting Properties : Derivatives of triazolopyrimidine have been reported to self-assemble into supramolecular structures with organic light-emitting properties. This research opens pathways to using such compounds in the development of organic electronics, such as organic light-emitting diodes (OLEDs), showcasing their versatility beyond pharmaceutical applications (Liu et al., 2008).

Antibacterial and Antifungal Activities

MRSA and VRE Inhibitors : Thieno[2,3-b]pyridine-fused triazolopyrimidinone hybrids have shown promising results as inhibitors against Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE), two significant threats in healthcare due to their resistance to standard antibiotics. This research underscores the critical role of such compounds in addressing antibiotic resistance (Sanad et al., 2021).

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-(2-ethoxybenzyl)-1-((3-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one' involves the synthesis of the thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one core followed by the introduction of the 3-fluorobenzylthio and 2-ethoxybenzyl groups. The synthesis will involve multiple steps including cyclization, substitution, and coupling reactions.", "Starting Materials": [ "2-amino-4,6-dimethylpyrimidine", "2-bromo-3-fluorobenzyl chloride", "2-ethoxybenzaldehyde", "thiourea", "2-bromo-5-chlorothiophene", "potassium carbonate", "copper(I) iodide", "N,N-dimethylformamide", "acetic acid", "ethanol" ], "Reaction": [ "Step 1: Cyclization of 2-amino-4,6-dimethylpyrimidine and 2-bromo-5-chlorothiophene in the presence of potassium carbonate and copper(I) iodide in N,N-dimethylformamide to form thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one.", "Step 2: Substitution of the bromine atom in 2-bromo-3-fluorobenzyl chloride with thiourea in the presence of ethanol to form 3-fluorobenzylthiourea.", "Step 3: Coupling of thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one and 3-fluorobenzylthiourea in the presence of copper(I) iodide and N,N-dimethylformamide to form 4-(3-fluorobenzylthio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one.", "Step 4: Introduction of the 2-ethoxybenzyl group by reacting 2-ethoxybenzaldehyde with 4-(3-fluorobenzylthio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one in the presence of acetic acid to form the final compound, 4-(2-ethoxybenzyl)-1-((3-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one." ] } | |

CAS RN |

1185074-36-5 |

Product Name |

4-(2-ethoxybenzyl)-1-((3-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one |

Molecular Formula |

C23H19FN4O2S2 |

Molecular Weight |

466.55 |

IUPAC Name |

8-[(2-ethoxyphenyl)methyl]-12-[(3-fluorophenyl)methylsulfanyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one |

InChI |

InChI=1S/C23H19FN4O2S2/c1-2-30-19-9-4-3-7-16(19)13-27-21(29)20-18(10-11-31-20)28-22(27)25-26-23(28)32-14-15-6-5-8-17(24)12-15/h3-12H,2,13-14H2,1H3 |

InChI Key |

PBTZUYBTDDSDNG-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=CC=C1CN2C(=O)C3=C(C=CS3)N4C2=NN=C4SCC5=CC(=CC=C5)F |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]propanamide](/img/structure/B2746146.png)

![2-{[6-(4-chlorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2746147.png)

![3-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-6-nitro-2H-chromen-2-one](/img/structure/B2746148.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2746154.png)

![4-[(4,4-Dimethyl-1,3-oxazolan-3-yl)carbonyl]benzenecarbonitrile](/img/structure/B2746156.png)

![N-(oxolan-2-ylmethyl)-4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B2746160.png)

![5,6-Dimethyl-1-[(3-methylphenyl)methyl]benzimidazole](/img/structure/B2746162.png)